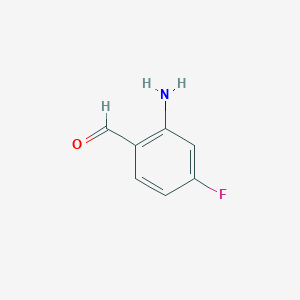

2-Amino-4-fluorobenzaldehyde

描述

Significance of Fluorinated Benzaldehydes in Organic Chemistry

Fluorinated benzaldehydes are a class of organic compounds that serve as critical building blocks in modern synthesis. The incorporation of fluorine into a benzaldehyde (B42025) framework can profoundly alter the molecule's physicochemical properties. Fluorine's high electronegativity and small size can influence the electronic environment of the aromatic ring, affecting the reactivity of the aldehyde group and the acidity of adjacent protons.

In the context of medicinal chemistry and drug discovery, these modifications are highly desirable. Strategic fluorination can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can increase the half-life of a drug candidate.

Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to pass through cell membranes, potentially improving its bioavailability.

Modulated Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets like enzymes and receptors, leading to increased potency and selectivity of a drug.

Consequently, fluorinated benzaldehydes are frequently employed as intermediates in the synthesis of pharmaceuticals and agrochemicals, where fine-tuning molecular properties is essential for achieving desired biological effects.

Overview of 2-Amino-4-fluorobenzaldehyde as a Key Intermediate

This compound serves as a pivotal intermediate in multi-step organic syntheses. Its value stems from the differential reactivity of its three key functional components: the amino group, the aldehyde group, and the fluorinated aromatic ring. This trifunctional nature allows for a variety of selective chemical transformations, making it a versatile scaffold for constructing complex molecular architectures.

The amino group can act as a nucleophile or be transformed into various other functional groups, while the aldehyde group is susceptible to nucleophilic attack and can participate in condensation and cyclization reactions. The fluorine atom, in addition to modifying the electronic properties of the ring, provides a site for potential nucleophilic aromatic substitution under specific conditions.

A significant application of this compound is in the synthesis of heterocyclic systems, particularly quinazolines and their derivatives. Quinazolinones, for example, are a class of compounds known to exhibit a broad range of biological activities, including anticonvulsant properties. who.intnih.govorientjchem.org In these syntheses, the amino and aldehyde groups of this compound can react with other reagents in a concerted or stepwise manner to form the core heterocyclic ring structure. The presence of the fluorine atom on the resulting quinazoline (B50416) can enhance its pharmacological profile. who.intmdpi.com

| Property | Value |

|---|---|

| CAS Number | 152367-89-0 |

| Molecular Formula | C₇H₆FNO |

| Molecular Weight | 139.13 g/mol |

| Appearance | Solid |

Current Research Trends and Future Prospects in Fluorinated Aromatic Amines

Fluorinated aromatic amines, the broader class to which this compound belongs, are a subject of intense research. The introduction of fluorine into an aromatic amine can significantly weaken the basicity of the amino group while simultaneously increasing the compound's metabolic stability. who.int This combination of properties is highly advantageous in the design of bioactive molecules.

Current research trends focus on several key areas:

Development of Novel Synthetic Methods: Chemists are continuously exploring new and more efficient ways to synthesize fluorinated aromatic amines with precise control over the position of the fluorine atoms. This includes the development of novel fluorinating reagents and catalytic methods.

Exploration of Biological Activity: There is a sustained effort to synthesize libraries of compounds derived from fluorinated aromatic amine building blocks and screen them for various biological activities. This has led to the discovery of new candidates for drugs targeting a range of conditions. mdpi.comnih.gov

Application in Materials Science: The unique electronic properties imparted by fluorine make these compounds interesting for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

The future prospects for fluorinated aromatic amines remain bright. As our understanding of the "fluorine effect" deepens and synthetic methodologies become more sophisticated, these compounds are expected to play an increasingly important role in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials. The demand for versatile and strategically fluorinated intermediates like this compound is therefore likely to continue growing.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVIOYDHBGVZSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592650 | |

| Record name | 2-Amino-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152367-89-0 | |

| Record name | 2-Amino-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 2 Amino 4 Fluorobenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a primary site for nucleophilic attack and condensation reactions, enabling the extension of the carbon skeleton and the formation of carbon-nitrogen double bonds.

Condensation Reactions (e.g., Knoevenagel Condensation)

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction involving the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). While specific studies on 2-Amino-4-fluorobenzaldehyde are not extensively detailed in the provided literature, its reactivity is analogous to other fluorinated benzaldehydes. beilstein-journals.orgresearchgate.netresearchgate.net These reactions are typically base-catalyzed, with the base (e.g., piperidine (B6355638), sodium carbonate) abstracting a proton from the active methylene compound to generate a nucleophilic carbanion. beilstein-journals.org

The mechanism proceeds via the nucleophilic addition of this carbanion to the electrophilic carbonyl carbon of this compound. This is followed by a dehydration step to yield a stable α,β-unsaturated product. A common active methylene compound used in such reactions is malononitrile. beilstein-journals.orgresearchgate.netresearchgate.netsbq.org.brunifap.br The reaction with this compound would be expected to produce (2-amino-4-fluorobenzylidene)malononitrile. The reaction can be performed under various conditions, including mechanochemical (ball milling) solvent-free conditions or using green solvents like a water-glycerol mixture. researchgate.netresearchgate.netsbq.org.br

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| This compound | Malononitrile | Base (e.g., Piperidine, Na₂CO₃), Room Temp or Heating | (2-amino-4-fluorobenzylidene)malononitrile |

Schiff Base Formation

The reaction of the aldehyde group of this compound with primary amines yields imines, commonly known as Schiff bases. This condensation reaction is fundamental in the synthesis of various biologically active compounds and heterocyclic rings. The reaction proceeds through the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, forming a transient hemiaminal intermediate. Subsequent elimination of a water molecule results in the formation of the C=N double bond of the Schiff base.

This imine formation is often the initial step in more complex reaction sequences, such as reductive amination and certain cyclizations for heterocycle synthesis. uob.edu.ly For instance, the formation of quinazolines can proceed through the condensation of an o-aminobenzaldehyde with an amidine, which involves an initial imine formation step. uob.edu.ly

| Reactant 1 | Reactant 2 | Conditions | Intermediate/Product |

| This compound | Primary Amine (R-NH₂) | Typically mild, may require acid/base catalysis | Schiff Base (Imine) |

Reductive Amination

Reductive amination is a powerful method for synthesizing secondary and tertiary amines. It combines Schiff base formation and reduction in a single pot. The process begins with the formation of a Schiff base (or an iminium ion intermediate) from this compound and a primary or secondary amine. This intermediate is then reduced in situ to the corresponding amine. scispace.com

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and its derivatives being common choices due to their selectivity and mildness. scispace.comrsc.org For example, a combination of zinc chloride and sodium borohydride provides an efficient system for the reductive alkylation of secondary amines with fluorobenzaldehydes. mdma.ch The zinc chloride acts as a Lewis acid, activating the aldehyde and facilitating the formation of the iminium ion, which is then readily reduced by the borohydride. mdma.ch Other effective systems include sodium triacetoxyborohydride (B8407120) and sodium borohydride supported on silica (B1680970) gel. scispace.comhzdr.de Iridium complexes have also been utilized as catalysts for this transformation under mild conditions. nih.gov

| Aldehyde | Amine | Reagent System | Product |

| This compound | Primary or Secondary Amine | 1. NaBH₄ / Silica Gel | N-Substituted-1-(2-amino-4-fluorophenyl)methanamine |

| This compound | Secondary Amine | 2. ZnCl₂ / NaBH₄ | N,N-Disubstituted-1-(2-amino-4-fluorophenyl)methanamine |

| 4-Fluorobenzaldehyde (B137897) | Ammonium Formate (B1220265) | 3. [Cp*Ir(bipyridine)OH₂]²⁺ | 4-Fluorobenzylamine |

Reactions Involving the Amine Moiety

The nucleophilic nature of the primary amino group allows it to readily participate in acylation, alkylation, and, most significantly, cyclization reactions.

Acylation and Alkylation Reactions

The amino group of this compound can be acylated by reacting it with acylating agents such as acid chlorides or anhydrides. For example, treatment with acetic anhydride (B1165640) results in the formation of N-(5-fluoro-2-formylphenyl)acetamide. This reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent.

N-alkylation of the amino group is also possible. A related reaction involves the nucleophilic aromatic substitution of 4-fluorobenzaldehyde with N-methylated amino alcohols in the presence of a base like potassium carbonate, which demonstrates the feasibility of forming C-N bonds at the fluorine-substituted position. nih.gov Direct alkylation on the amino group of this compound can also be achieved, though in some cases, protection of the aldehyde may be necessary to prevent side reactions.

Cyclization Reactions for Heterocycle Formation

The bifunctional nature of this compound, possessing both an amino and an aldehyde group in an ortho relationship, makes it an ideal precursor for the synthesis of fused heterocyclic systems, most notably quinolines and quinazolines.

Quinoline (B57606) Synthesis: The Friedländer annulation is a widely used method for quinoline synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active methylene group (e.g., ethyl acetoacetate). nih.govtandfonline.com The reaction is typically catalyzed by an acid or a base and proceeds through an initial aldol (B89426) or Knoevenagel condensation followed by cyclization and dehydration to form the quinoline ring system. Using this compound in a Friedländer reaction would yield a 7-fluoroquinoline (B188112) derivative. tandfonline.com Various catalysts, including metal-free options like malic acid or nano-carbon aerogels, can promote this transformation. tandfonline.com

Quinazoline (B50416) Synthesis: Quinazolines can be synthesized from this compound through condensation with nitrogen-containing reagents. A key method involves the reaction with amidines. uob.edu.ly The reaction mechanism is proposed to be a tandem sequence: initial formation of a Schiff base between the aldehyde and the amidine, followed by an intramolecular nucleophilic attack of the second nitrogen of the amidine onto the carbon bearing the fluorine atom, leading to cyclization and elimination of HF to form the quinazoline ring. uob.edu.ly

| Precursor | Reagent | Reaction Name/Type | Heterocyclic Product |

| This compound | Carbonyl with α-methylene group (e.g., ethyl acetoacetate) | Friedländer Annulation | 7-Fluoroquinoline derivative |

| This compound | Amidine hydrochloride | Tandem Imine Formation / Cyclization | 7-Fluoroquinazoline derivative |

Reactions Involving the Fluorine Atom

The fluorine atom at the C4 position of this compound is a key site of reactivity, primarily undergoing nucleophilic aromatic substitution.

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr). This susceptibility arises from the electron-withdrawing effects of the formyl group (-CHO) and the fluorine atom itself, which reduce the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles.

A notable example of this reactivity is the synthesis of quinazoline derivatives. In one such reaction, this compound reacts with 4-chloro-6,7-dimethoxyquinazoline (B18312) in the presence of pyridine (B92270) hydrochloride. This reaction proceeds via an SNAr mechanism where the amino group of a second molecule of this compound can act as a nucleophile, though in many syntheses, an external nucleophile is introduced to displace the fluorine atom. The reaction ultimately leads to the formation of more complex heterocyclic structures.

The general scheme for an SNAr reaction at the C4 position involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the fluoride (B91410) ion, a good leaving group, results in the formation of the substituted product.

The reactivity of the fluorine atom in this compound is significantly modulated by the electronic properties of the substituents on the aromatic ring, namely the amino (-NH₂) and formyl (-CHO) groups.

The formyl group, being a powerful electron-withdrawing group, deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic substitution, particularly at the ortho and para positions. Since the fluorine atom is located para to the formyl group, its reactivity towards nucleophiles is enhanced.

Oxidation Reactions

The aldehyde functional group of this compound is readily oxidized to a carboxylic acid. This transformation is a common and important reaction in organic synthesis. The product of this oxidation is 2-Amino-4-fluorobenzoic acid, a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals.

A variety of oxidizing agents can be employed for this purpose. For instance, potassium permanganate (B83412) (KMnO₄) or Jones reagent (a mixture of chromium trioxide, sulfuric acid, and acetone) are effective for converting the aldehyde to a carboxylic acid. The general reaction is as follows:

Oxidation of this compound to 2-Amino-4-fluorobenzoic acid

| Oxidizing Agent | Reaction Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous, basic or acidic conditions | 2-Amino-4-fluorobenzoic acid |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone | 2-Amino-4-fluorobenzoic acid |

| Silver(I) Oxide (Ag₂O) | Aqueous ammonia (B1221849) (Tollens' reagent) | 2-Amino-4-fluorobenzoic acid |

Mechanistic Investigations (e.g., Computational Studies of Reaction Pathways)

Computational chemistry, particularly methods like Density Functional Theory (DFT), provides powerful tools to investigate the reaction mechanisms involving this compound at a molecular level. These studies offer insights into the energetics and geometries of reactants, transition states, and products, which are often difficult to determine experimentally.

For SNAr reactions, computational studies can model the reaction pathway, including the formation of the Meisenheimer intermediate. These calculations can help to quantify the activating effect of the formyl group and the influence of the amino group on the reaction barrier. By comparing the calculated energy barriers for nucleophilic attack at different positions on the ring, the observed regioselectivity for substitution at the C4 position can be rationalized.

Furthermore, computational models can predict how different nucleophiles will interact with the substrate and can be used to screen for optimal reaction conditions. These theoretical investigations are invaluable for understanding the underlying principles governing the reactivity of this compound and for designing novel synthetic applications.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-4-(morpholin-4-yl)benzaldehyde |

| 2-Amino-4-fluorobenzoic acid |

| 4-chloro-6,7-dimethoxyquinazoline |

| Potassium permanganate |

| Pyridine hydrochloride |

Derivatization and Functionalization Strategies of 2 Amino 4 Fluorobenzaldehyde

Formation of Imines and Hydrazones

The aldehyde functional group in 2-Amino-4-fluorobenzaldehyde readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically catalyzed by acid and involves the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The general mechanism proceeds through the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. youtube.com The reaction is reversible, and the position of the equilibrium can be influenced by the removal of water. youtube.com

Similarly, this compound can react with hydrazine (B178648) and its derivatives to form hydrazones. masterorganicchemistry.comyoutube.com This reaction follows a mechanism analogous to imine formation. masterorganicchemistry.com The resulting hydrazones are often stable, crystalline solids. masterorganicchemistry.com The formation of imines and hydrazones is a fundamental transformation that introduces a C=N double bond, which can be further functionalized or serve as a key structural motif in larger molecules. youtube.comyoutube.com

Table 1: Formation of Imines and Hydrazones from this compound

| Reactant | Product Type | General Reaction Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid catalyst, removal of water |

| Hydrazine (H₂N-NH₂) | Hydrazone | Acid catalyst |

| Hydroxylamine (H₂N-OH) | Oxime | Acid catalyst |

| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | Acidic conditions |

Synthesis of Substituted Amines and Amides

The amino and aldehyde groups of this compound provide pathways for the synthesis of various substituted amines and amides.

One common method for synthesizing substituted amines is through reductive amination. libretexts.orgyoutube.com This process involves the initial formation of an imine by reacting this compound with a primary or secondary amine, followed by the reduction of the imine in situ. libretexts.orgyoutube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. libretexts.org This one-pot procedure is an efficient way to form new C-N bonds and create secondary or tertiary amines.

The amino group of this compound can be acylated to form amides. This is typically achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. afjbs.com The base, such as pyridine (B92270) or triethylamine, neutralizes the hydrochloric acid or carboxylic acid byproduct. afjbs.com This reaction transforms the primary amino group into a secondary amide, which can alter the electronic properties and reactivity of the molecule. The synthesis of amide derivatives is a widely used strategy in medicinal chemistry to create compounds with potential biological activity. afjbs.com

Table 2: Synthesis of Substituted Amines and Amides from this compound

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Reductive Amination | Primary or Secondary Amine, Reducing Agent (e.g., NaBH₄) | Substituted Amine |

| Acylation | Acyl Chloride or Acid Anhydride, Base (e.g., Pyridine) | Amide |

Annulation Reactions for Polycyclic Systems

The strategic placement of the amino and aldehyde groups in this compound makes it a valuable precursor for annulation reactions, which are reactions that form a new ring onto an existing one. These reactions can lead to the synthesis of various polycyclic and heterocyclic systems.

For instance, redox-annulations can occur with amines to form polycyclic structures. nih.gov In these reactions, the aldehyde group of a molecule like an ortho-substituted benzaldehyde (B42025) reacts with an amine, leading to the formation of a new ring. nih.gov While the specific use of this compound in this exact context is not detailed in the provided search results, its structure is analogous to the ortho-substituted benzaldehydes that undergo such transformations. These types of reactions often provide access to complex molecular scaffolds found in natural products and pharmacologically active compounds. nih.gov The development of these annulation strategies is an active area of research for the efficient construction of intricate molecular architectures. researchgate.net

Incorporation into Chiral Auxiliaries and Ligands

The structural framework of this compound can be incorporated into the design of chiral auxiliaries and ligands, which are essential tools in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. Chiral ligands coordinate to a metal center to create a chiral catalyst that can induce enantioselectivity in a reaction.

Although the direct use of this compound as a chiral auxiliary or ligand is not explicitly described, its derivatives can be employed in this capacity. For example, chiral derivatizing agents are often used to determine the enantiomeric purity of chiral compounds. These agents are frequently synthesized from molecules containing specific functional groups that can react with the analyte. The derivatization of chiral diols with 2-formylphenylboronic acid and a chiral amine, such as α-methyl-4-fluorobenzylamine, results in the formation of diastereomeric imino-boronate esters. bath.ac.uk The ratio of these diastereomers, which can be determined by NMR spectroscopy, reflects the enantiomeric purity of the original diol. bath.ac.uk This highlights how the core structure of a substituted aminobenzaldehyde can be a key component in the development of tools for stereochemical analysis.

Derivatization for Analytical Purposes (e.g., NMR Spectroscopy)

Chemical derivatization of this compound and its reaction products is a crucial technique for analytical purposes, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy. Derivatization can be used to improve the resolution of signals, introduce a sensitive nucleus for detection, or to determine the enantiomeric purity of a chiral compound.

For instance, in the context of determining the enantiopurity of chiral sulfinamides, a three-component reaction involving a 2-formylphenylboronic acid (such as a fluorinated analog), an enantiopure diol, and the sulfinamide can be used. acs.org This reaction forms diastereomeric sulfiniminoboronate esters, and the presence of the fluorine atom from the fluorinated benzaldehyde derivative provides a sensitive probe for ¹⁹F NMR spectroscopy. acs.org The distinct signals of the diastereomers in the ¹H and ¹⁹F NMR spectra allow for accurate determination of the enantiomeric excess. acs.org This approach demonstrates the utility of incorporating a fluorine-containing benzaldehyde moiety to enhance the analytical power of NMR spectroscopy. bath.ac.ukacs.org Furthermore, derivatization is a common strategy in metabolomics to improve the detection and quantification of metabolites by techniques like mass spectrometry (MS) in conjunction with NMR. nih.gov

Applications of 2 Amino 4 Fluorobenzaldehyde in Advanced Organic Synthesis

Building Block for Heterocyclic Compounds

The strategic placement of reactive functional groups in 2-Amino-4-fluorobenzaldehyde facilitates the synthesis of a range of fluorinated heterocyclic systems. The fluorine substituent can significantly influence the physicochemical properties of the resulting molecules, such as their metabolic stability and binding affinity to biological targets.

The Friedländer synthesis is a classic and efficient method for the preparation of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.govwikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction can be catalyzed by either acids or bases. wikipedia.orgnih.gov this compound is an ideal substrate for this reaction, leading to the formation of 7-fluoroquinoline (B188112) derivatives.

The reaction proceeds through an initial aldol (B89426) condensation between the this compound and the active methylene (B1212753) compound, followed by an intramolecular cyclization and dehydration to yield the aromatic quinoline (B57606) ring system. wikipedia.orgnih.gov A variety of active methylene compounds can be employed, leading to a diverse range of substituted fluorinated quinolines. For instance, the reaction with β-ketoesters like ethyl acetoacetate (B1235776) under acidic conditions, such as in the presence of acetic acid, provides a direct route to substituted quinolines. nih.gov The use of cyclic ketones as the active methylene component allows for the synthesis of fused quinoline systems.

Table 1: Examples of Reagents for Friedländer Synthesis of Fluorinated Quinolines

| Reagent | Resulting Quinoline Substituent |

| Ethyl acetoacetate | 2-methyl-3-ethoxycarbonyl-7-fluoroquinoline |

| Cyclohexanone | 1,2,3,4-Tetrahydroacridin-9(10H)-one, 6-fluoro |

| Acetylacetone | 2,4-dimethyl-7-fluoroquinoline |

While direct, single-step syntheses of fluorinated pyrimidines from this compound are not extensively documented, the structural motif of an aminobenzaldehyde suggests its potential as a precursor in multi-step synthetic sequences. General methods for the synthesis of fluorinated pyrimidines often involve the cyclocondensation of a three-carbon unit with an amidine or a related nitrogen-containing species. nih.gov One established route to fluorinated aminopyrimidines involves the reaction of a fluorinated C3 building block, such as potassium (Z)-2-cyano-2-fluoroethenolate, with amidine hydrochlorides. nih.gov

For this compound to be utilized in pyrimidine (B1678525) synthesis, it would likely first undergo transformation to a suitable three-carbon fragment or be incorporated into a larger intermediate that can then react with an amidine.

The Hantzsch thiazole (B1198619) synthesis is a fundamental method for the construction of the thiazole ring, typically involving the reaction of an α-haloketone with a thioamide. nih.govrsc.orgsynarchive.comorganic-chemistry.orgyoutube.com Direct synthesis of fluorinated thiazoles from this compound via a classical Hantzsch reaction is not straightforward as the starting material is not an α-haloketone.

However, fluorinated thiazole derivatives are often synthesized from fluorinated precursors. For example, 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles can be synthesized by condensing thiosemicarbazones with 2-bromo-4-fluoroacetophenone. nih.gov This highlights the importance of fluorinated building blocks in accessing these heterocyclic systems. To utilize this compound in thiazole synthesis, it would need to be chemically modified, for instance, by conversion into a suitable α-haloketone derivative.

Oxazolidinones are an important class of heterocyclic compounds, with some members exhibiting potent antibacterial activity. organic-chemistry.org The synthesis of oxazolidinones typically involves the cyclization of amino alcohol precursors. organic-chemistry.org A direct synthesis of a fluorinated oxazolidinone from this compound is not apparent due to the absence of the required functional groups for the characteristic cyclization reactions. The aldehyde and amino groups would require significant chemical manipulation to form the necessary amino alcohol scaffold.

General synthetic strategies for oxazolidinones include the reaction of epoxides with isocyanates or the cyclization of carbamates derived from amino alcohols. organic-chemistry.org While fluorinated oxazolidinones are of medicinal interest, their synthesis generally relies on fluorinated precursors that already contain the core components of the oxazolidinone ring or its immediate precursors.

Benzimidazoles are a significant class of heterocyclic compounds with a wide range of biological activities. mdpi.com A common and effective method for their synthesis is the condensation of an ortho-phenylenediamine with an aldehyde. mdpi.com This reaction typically proceeds via the formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation or rearrangement to the aromatic benzimidazole.

This compound can, in principle, react with a substituted ortho-phenylenediamine. However, the amino group of the this compound itself could potentially interfere or lead to alternative products. A more direct approach involves the condensation of a fluorinated ortho-phenylenediamine with a suitable aldehyde. For instance, fluorinated (benzo[d]imidazol-2-yl)methanols have been synthesized from the reaction of fluorinated o-phenylenediamines with glycolic acid. mdpi.com The synthesis of fluorinated benzimidazoles from fluorinated anilines often involves a multi-step process including nitration, reduction to the corresponding ortho-phenylenediamine, followed by cyclization. mdpi.com

Intermediate in the Synthesis of Complex Molecules for Medicinal Chemistry Research

The incorporation of fluorine into drug candidates can enhance their metabolic stability, binding affinity, and pharmacokinetic profile. ed.ac.uk Consequently, fluorinated building blocks like this compound are valuable intermediates in the synthesis of complex molecules for medicinal chemistry research.

This compound serves as a precursor for the construction of various heterocyclic scaffolds that are central to the design of kinase inhibitors. ed.ac.uknih.gov Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer. ed.ac.uknih.gov The pyrazolo[3,4-d]pyrimidine scaffold, for example, is a known "privileged structure" in the development of kinase inhibitors. nih.gov

Table 2: Potential Applications of this compound in Medicinal Chemistry

| Therapeutic Area | Target Class | Potential Scaffold |

| Oncology | Kinase Inhibitors | Fluorinated Quinolines, Pyrimidines |

| Neurodegenerative Diseases | GSK-3 Inhibitors | Fluorinated Benzothiazoles |

| Infectious Diseases | Antibacterials | Fluorinated Heterocycles |

The utility of this compound as a synthetic intermediate lies in its ability to introduce a fluorinated aromatic ring and provide functional handles for further chemical transformations, ultimately leading to the generation of novel and complex molecules for biological evaluation.

Applications in Materials Science Synthesis

The bifunctionality of this compound, possessing both an amine and an aldehyde group, makes it a valuable monomer for the synthesis of advanced materials. Through a condensation reaction, the amine of one molecule can react with the aldehyde of another to form an imine or azomethine linkage (-C=N-). This reaction, when repeated, can lead to the formation of conjugated polymers known as polyazomethines. jetir.orgresearchgate.net

These conjugated systems are of interest in materials science for their potential electronic and optical properties. Molecules and polymers with extended π-conjugation often exhibit fluorescence, and thus this compound can be considered a precursor for the synthesis of novel fluorophores. rsc.org The incorporation of the fluorine atom can further tune the electronic energy levels (HOMO/LUMO) of the resulting materials, thereby influencing their absorption and emission spectra. The Schiff bases formed from this compound can also act as ligands for creating coordination complexes with various applications. jetir.org

Computational and Theoretical Investigations of 2 Amino 4 Fluorobenzaldehyde

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules, providing insights into properties like orbital energies, charge distribution, and reactivity. For aromatic aldehydes, DFT calculations, often using the B3LYP functional, help in understanding the influence of different substituents on the benzene (B151609) ring. isca.meresearchgate.net The structure and ground-state energy can be analyzed, and properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated. isca.me

In 2-Amino-4-fluorobenzaldehyde, the electronic properties are governed by the interplay of the electron-donating amino (-NH₂) group and the electron-withdrawing aldehyde (-CHO) and fluoro (-F) groups. The amino group increases the electron density of the aromatic ring, while the aldehyde and fluorine atom withdraw electron density. This push-pull arrangement significantly influences the molecule's dipole moment and frontier molecular orbitals. The dipole moment is a key factor in intermolecular interactions. isca.me The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.

Studies on related substituted benzaldehydes show that the positions of different functional groups significantly affect the electronic properties. For instance, the calculated bond lengths and angles from DFT studies on fluorobenzaldehydes and hydroxybenzaldehydes show good agreement with experimental data. isca.me The presence of a fluorine atom, as seen in related molecules, can influence the stability of different conformers through electronic interactions. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a molecule (ligand) binds to a receptor, such as a protein, and to assess the stability of the resulting complex over time.

Derivatives of this compound have been investigated as components of more complex molecules in docking studies. For example, a derivative incorporated into a quinazoline (B50416) structure, {5-((6,7-dimethoxy-4-((3-nitrobenzyl)amino)quinazolin-2-yl)amino)-2-fluorobenzaldehyde}, was studied for its potential as an antimalarial agent by docking it against the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH) protein target. nih.govnih.govresearchgate.net This derivative, labeled C-02, demonstrated a strong binding affinity. nih.govnih.gov

MD simulations are often performed after docking to validate the stability of the predicted ligand-protein complex. nih.govresearchgate.net For the aforementioned quinazoline derivative C-02, a 100 ns dynamic simulation confirmed that the ligand forms a stable complex with the Pf-DHODH protein throughout the simulation period. nih.govnih.govresearchgate.net The stability is often attributed to the formation of hydrogen bonds and other molecular interactions between the ligand and the protein's active site. researchgate.net

| Derivative | Target Protein | Re-rank Docking Score (kcal/mol) | Interaction Energy (kcal/mol) |

| C-02 | Pf-DHODH | -173.528 | -225.112 |

| C-04 | Pf-DHODH | -120.489 | -191.98 |

| Data derived from studies on quinazoline derivatives incorporating a 2-fluorobenzaldehyde (B47322) moiety. nih.gov |

Docking studies have also been performed on other complex molecules containing a benzaldehyde (B42025) scaffold to evaluate their interaction with aldehyde dehydrogenase (ALDH) enzymes. whiterose.ac.uk These simulations help elucidate how the aldehyde group and other substituents interact with key residues in the enzyme's binding pocket, such as Tyr115 in ALDH3A1. whiterose.ac.uk

Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound in chemical reactions are dictated by the electronic effects of its functional groups. The amino group at position 2 is an activating, ortho-para directing group, while the aldehyde group at position 1 and the fluorine at position 4 are deactivating, meta-directing groups. The interplay of these groups determines the most likely sites for electrophilic or nucleophilic attack.

The aldehyde functional group itself is reactive and can participate in various transformations, including oxidation, reduction, and condensation reactions. For example, the aldehyde can be selectively hydrogenated to a primary alcohol. acs.org The presence of the electron-donating amino group and the electron-withdrawing fluorine atom influences the reactivity of the aldehyde and the aromatic ring. In a related compound, 2-Amino-5-bromo-4-fluorobenzaldehyde (B3259208), the combination of electron-donating and electron-withdrawing groups makes it a versatile intermediate for cross-coupling reactions and the synthesis of heterocyclic compounds.

Computational methods can predict the most likely reaction pathways. For instance, in three-component condensation reactions involving 4-fluorobenzaldehyde (B137897), β-ketonitriles, and secondary cyclic amines, a Knoevenagel condensation is often followed by an aromatic nucleophilic substitution of the fluorine atom. mdpi.com The strong polarization of the C=C bond formed in the Knoevenagel adduct, due to the push-pull nature of the substituents, facilitates this subsequent reaction. mdpi.com The reactivity of the C-F bond is a key aspect, as fluorine can be displaced by strong nucleophiles under certain conditions.

Conformational Analysis

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers or rotamers) of a molecule. For benzaldehyde derivatives, the primary conformational freedom involves the rotation of the aldehyde group relative to the plane of the benzene ring. This gives rise to two planar conformers: O-trans (where the C=O bond is trans to a specific C-C bond of the ring) and O-cis.

Theoretical studies on related o-fluorobenzaldehydes and difluorobenzaldehydes have shown that the O-trans conformer is generally more stable than the O-cis conformer. researchgate.netresearchgate.net For 2,4-difluorobenzaldehyde, calculations at the B3LYP/6-311++G(d,p) level show the O-trans rotamer to be the preferential one in the ground state due to its lower energy. researchgate.net The energy difference between conformers is influenced by steric and electronic factors, including potential intramolecular hydrogen bonding or repulsive interactions between the aldehyde oxygen and the ortho substituent.

In 2-fluorobenzaldehyde, the O-trans conformer is more stable than the O-cis conformer. researchgate.net The transmission of spin-spin coupling between the fluorine and the formyl proton (JFHf) has been studied computationally, revealing a through-space mechanism that is dependent on the conformation. conicet.gov.ar For this compound, the presence of the amino group at the 2-position, adjacent to the aldehyde, would introduce additional interactions. The potential for an intramolecular hydrogen bond between one of the N-H protons of the amino group and the aldehyde oxygen could significantly influence the conformational preference, likely stabilizing a planar conformation where such an interaction is maximized.

| Compound | More Stable Conformer | Energy Difference (kcal/mol) | Method |

| o-Fluorobenzaldehyde | O-trans | 3.2 | Calculation |

| m-Fluorobenzaldehyde | O-cis | 0.1 | Calculation |

| Data from a conformational study of fluorobenzaldehydes. researchgate.net |

Emerging Research Frontiers and Challenges in 2 Amino 4 Fluorobenzaldehyde Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of 2-amino-4-fluorobenzaldehyde and its derivatives is an active area of research, driven by the need for more efficient, scalable, and sustainable methods. Traditional synthetic approaches can be effective but may involve harsh reaction conditions or the use of hazardous reagents. Consequently, modern research focuses on developing novel routes that overcome these limitations.

One promising approach involves the use of more environmentally friendly reagents and catalysts. For example, research into the synthesis of related fluorinated aromatic compounds has highlighted the potential of using anhydrous potassium fluoride (B91410) (KF) as a fluorinating agent in a nucleophilic aromatic substitution reaction. This method, applied to similar precursors like 4-chlorobenzaldehyde, has demonstrated high selectivity and yield under solvent-free conditions. Phase-transfer catalysts can further enhance the efficiency of such reactions by improving the solubility of the fluoride source in aprotic polar solvents.

Another area of development is the use of milder reaction conditions. For instance, the synthesis of 4-piperidinyl-benzaldehyde, a related compound, has been achieved by reacting piperidine (B6355638) with 4-fluorobenzaldehyde (B137897) at a moderate temperature of 90°C in the presence of anhydrous potassium carbonate (K2CO3) and dimethylformamide (DMF). nih.gov This suggests the feasibility of developing similar mild-condition syntheses for this compound.

Furthermore, the development of one-pot synthesis methodologies is a key frontier. These methods, which combine multiple reaction steps into a single process, can significantly improve efficiency and reduce waste. Research on the synthesis of anthranilates, which share a similar amino-substituted aromatic structure, has demonstrated the potential of one-pot benzannulation reactions using sustainable catalysts like Ca(OTf)2 under solvent-free conditions. acs.org

Table 1: Comparison of Synthetic Methodologies for Related Fluorobenzaldehydes

| Method | Starting Material | Reagents | Conditions | Yield | Selectivity |

| Halogen-Exchange Fluorination | 4-chlorobenzaldehyde | Anhydrous KF | Solvent-free, Catalytic | 90% | 98% |

| Nucleophilic Aromatic Substitution | 4-fluorobenzaldehyde | Piperidine, Anhydrous K2CO3, DMF | 90°C, 12h | Good | Not specified |

| One-Pot Benzannulation | Ethyl acetoacetates, amines, enones | Ca(OTf)2, Chloranil | Solvent-free, 100°C | High | Regioselective |

Exploration of New Catalytic Systems for Transformations

The transformation of this compound into more complex and valuable molecules is heavily reliant on the development of innovative catalytic systems. The presence of the amino, fluoro, and aldehyde functional groups offers multiple sites for chemical modification, making it a versatile building block in organic synthesis.

Lewis Acid and Organocatalysis:

Recent research has shown the effectiveness of various catalytic systems in reactions involving fluorobenzaldehydes. For example, in the Morita–Baylis–Hillman (MBH) reaction, which is a crucial carbon-carbon bond-forming reaction, various catalysts have been explored. These include nitrogen-based, phosphorus-based, and chalcogen-based Lewis base catalysts, as well as Lewis acids like TiCl4. researchgate.net The use of copper-based metal-organic frameworks (MOFs) as catalysts has also shown high yields in the MBH reaction of 4-fluorobenzaldehyde. researchgate.net Furthermore, dual catalytic systems, such as the combination of a chiral N,N′-dioxide ligand-coordinated Lewis acid and a photocatalyst, have been successfully employed for the enantioselective reductive cross-coupling of nitrones with aromatic aldehydes, including 4-fluorobenzaldehyde. d-nb.info

Photoredox Catalysis:

Photochemical transformations represent another exciting frontier. Aromatic aldehydes, including 4-fluorobenzaldehyde, have been utilized as photoinitiators in various reactions. beilstein-journals.org For example, the photoredox cross-dehydrogenative coupling for the α-heteroarylation of amides and ethers has been achieved using benzaldehyde (B42025) as a photoinitiator. beilstein-journals.org This suggests the potential for this compound to participate in or initiate similar light-driven reactions.

Solid Base Catalysis:

The use of solid base catalysts is gaining traction due to their environmental benefits. rsc.org Layered double hydroxides (LDHs), such as Mg-Al-LDH, have been shown to be effective and recyclable catalysts for multicomponent reactions involving 4-fluorobenzaldehyde, leading to high yields and adhering to green chemistry principles. rsc.org

Table 2: Catalytic Systems for Transformations of Fluorobenzaldehydes

| Reaction Type | Catalyst System | Substrate Example | Key Features |

| Morita–Baylis–Hillman | Cu3TDPAT MOF | 4-fluorobenzaldehyde | High yield (up to 99%) |

| Enantioselective Cross-Coupling | Chiral N,N′-dioxide-Lewis acid & Photocatalyst | 4-fluorobenzaldehyde | High enantio- and diastereoselectivity |

| Multicomponent Reaction | Mg-Al-LDH | 4-fluorobenzaldehyde | Recyclable, high atom economy, low E-factor |

| Hydrogenation | Manganese-based pincer complexes | 4-fluorobenzaldehyde | High selectivity for aldehyde hydrogenation |

Expansion of Applications in Diverse Chemical Fields

The unique structural features of this compound make it a valuable precursor for a wide range of applications, particularly in medicinal chemistry and materials science.

In medicinal chemistry , the fluorinated aminobenzaldehyde scaffold is a key component in the synthesis of various bioactive molecules. For instance, the related compound 2-amino-5-bromo-4-fluorobenzaldehyde (B3259208) serves as a precursor for therapeutic agents. The amino and aldehyde groups provide reactive handles for constructing complex heterocyclic structures, which are prevalent in many pharmaceuticals. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Research has shown that derivatives of fluorobenzaldehydes can act as inhibitors of enzymes like dihydrofolate reductase (DHFR), a target in anticancer and antimicrobial therapies. nih.gov

In materials science , this compound and its derivatives have potential applications in the synthesis of novel materials with specific optical and electronic properties. The related 2-amino-5-bromo-4-fluorobenzaldehyde is used in the synthesis of molecular receptors and dyes. The presence of the fluorinated aromatic ring can impart desirable properties such as thermal stability and altered electronic characteristics to polymers and other materials.

Furthermore, this compound can be used as an intermediate in the synthesis of agrochemicals . The related compound is a plant growth regulator. biosynth.com

Addressing Environmental and Sustainability Concerns in Fluorine Chemistry

The increasing use of organofluorine compounds has brought to light significant environmental and sustainability challenges. numberanalytics.comsocietechimiquedefrance.fr The strength of the carbon-fluorine bond, which imparts many desirable properties to these compounds, also contributes to their persistence in the environment. numberanalytics.comwikipedia.org

Sustainable Fluorination Methods:

A major focus of green chemistry is the development of more sustainable fluorination processes. Traditional methods often rely on hazardous reagents like hydrogen fluoride. numberanalytics.com Research is now directed towards safer and more environmentally benign fluorinating agents and methodologies. numberanalytics.comfrontiersin.org One promising strategy is the use of fluorspar (calcium fluoride), the primary source of fluorine, in a more direct and less energy-intensive manner. agchemigroup.eursc.org A novel process utilizing oxalic acid to extract fluorine compounds from fluorspar at room temperature presents a significant step towards a more sustainable fluorine supply chain. agchemigroup.eu

Reducing Environmental Impact:

Efforts are also underway to minimize the environmental footprint of organofluorine compound manufacturing. This includes improving reaction efficiency, reducing waste, and designing molecules that are less persistent or can be degraded more readily after their intended use. societechimiquedefrance.fr The use of natural surfactants, such as phospholipids, to replace synthetic fluorosurfactants in various applications is another green strategy being explored. rsc.org

Life Cycle Assessment:

常见问题

Q. What are the recommended storage conditions for 2-Amino-4-fluorobenzaldehyde to ensure stability during experimental use?

- Methodological Answer : Store this compound in a tightly sealed container under inert gas (e.g., nitrogen or argon) at low temperatures (0–6°C) to prevent degradation. Avoid exposure to moisture and light, as these can induce hydrolysis or photochemical reactions. Purity verification via melting point analysis (mp 182–184°C for analogous fluorobenzoic acids) is recommended before use .

Q. What synthetic routes are commonly employed to prepare this compound, and what are the critical reaction parameters?

- Methodological Answer : A typical synthesis involves:

- Step 1 : Fluorination of a benzaldehyde precursor using fluorinating agents (e.g., Selectfluor®) under controlled pH and temperature (e.g., 40–60°C).

- Step 2 : Introduction of the amino group via catalytic reduction (e.g., H₂/Pd-C) or nucleophilic substitution.

Critical parameters include solvent choice (polar aprotic solvents enhance reactivity), reaction time (12–24 hours for complete conversion), and stoichiometric control to minimize byproducts. Cross-referencing protocols for substituted benzaldehydes (e.g., 4-fluorobenzaldehyde) provides additional optimization insights .

Q. How can researchers assess the purity of this compound, and which analytical techniques are most effective?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹⁹F NMR spectra to confirm structural integrity and detect residual solvents.

- Melting Point Analysis : Compare observed mp with literature values (e.g., 188–196°C for structurally similar 2-Amino-4-fluorobenzoic acid).

Solubility data from analogous compounds (e.g., 4-Hydroxybenzaldehyde: 8.45 mg/mL in water) can guide solvent selection for recrystallization .

Advanced Research Questions

Q. In studies involving enzyme interactions, how does the fluorine substitution at the 4-position of this compound influence binding affinity compared to non-fluorinated analogs?

- Methodological Answer : The electronegative fluorine atom enhances binding via polar interactions with enzyme active sites (e.g., hydrogen bonding or dipole-dipole interactions). To evaluate this:

- Competitive Binding Assays : Compare inhibition constants (Kᵢ) of fluorinated vs. non-fluorinated analogs.

- Molecular Dynamics Simulations : Model fluorine’s impact on ligand-protein docking.

Studies on similar compounds (e.g., 2-(2-Fluoro-4-methylphenyl)acetaldehyde) demonstrate fluorine’s role in improving selectivity for metabolic enzymes .

Q. How can contradictory data regarding the reactivity of this compound in nucleophilic substitution reactions be resolved methodologically?

- Methodological Answer : Conflicting reactivity data often arise from solvent polarity or steric effects. To resolve discrepancies:

- Control Experiments : Test reactivity in varying solvents (e.g., DMF vs. THF) and temperatures.

- Isotopic Labeling : Use ¹⁸O or deuterated analogs to track reaction pathways.

- Comparative Studies : Benchmark against chloro- or bromo-substituted analogs (e.g., 2-Chloro-5-fluorobenzaldehyde) to isolate electronic vs. steric contributions .

Q. What strategies are recommended for designing derivatives of this compound to enhance selectivity in target binding for medicinal chemistry applications?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modify the amino group (e.g., alkylation or acylation) and fluorophenyl ring (e.g., adding electron-withdrawing groups).

- Crystallographic Analysis : Resolve X-ray structures of ligand-target complexes (e.g., quinoline derivatives) to identify key binding motifs.

- High-Throughput Screening : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based assays.

Refer to synthetic protocols for fluorinated quinoline carbonitriles as a template for structural diversification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。